molecular formula C17H22N6O2S B2539943 2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1239990-23-8

2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2539943
CAS RN: 1239990-23-8
M. Wt: 374.46
InChI Key: NMNIGYKFVVYEAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bioactive compounds incorporating piperazine and imidazole moieties has been a subject of interest due to their potential antimicrobial activities. In the first study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step reaction starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. The process involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and N-methylation, culminating in the reaction with 4-aminoantipyrine to yield the final compounds .

In another study, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Additionally, sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized by reacting 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chloride or sulfonyl chloride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies were employed to confirm the structures of the piperazine derivatives . Similarly, elemental analysis, ^1H NMR, and liquid chromatography-mass spectrometry (LCMS) were used to characterize the sulfonamide and amide derivatives . The structure of one of the most active anti-tubercular compounds was further substantiated through single-crystal X-ray diffraction (XRD) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce the desired functional groups and molecular architecture necessary for biological activity. The use of catalysts such as SO4^2−/Y2O3 facilitated the cyclocondensation reactions , while the use of triethylamine and dichloromethane was crucial in the formation of sulfonamide and amide derivatives . These reactions highlight the complexity and precision required in the synthesis of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the functional groups present. The antimicrobial activities of these compounds were evaluated, with some showing high activity against various bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans . The novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting moderate to very good activity .

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Activity

A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains including E. coli, S. aureus, and S. mutans. The compounds also showed significant inhibitory activities against MRSA and VRE bacterial strains. One compound, in particular, exhibited superior biofilm inhibition activities compared to the reference drug Ciprofloxacin, suggesting its potential as a novel antibacterial agent (Mekky & Sanad, 2020).

Anticancer Evaluation

Research on di- and trifunctional substituted 1,3-thiazoles, including a compound with a piperazine substituent, was conducted to evaluate their anticancer activity. The study was part of the international scientific program "NCI-60 Human Tumor Cell Lines Screen" and revealed that compounds with a piperazine substituent showed significant anticancer activity across a range of cancer cell lines, indicating their potential as anticancer agents (Turov, 2020).

Antimicrobial and Antimalarial Activity

A synthesis study on sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety was conducted. These compounds were screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. The results suggested the potential of these compounds in antimicrobial and antimalarial applications (Bhatt, Kant, & Singh, 2016).

Corrosion Inhibition

An investigation into synthesized benzimidazole derivatives, including those with a piperazine linker, as corrosion inhibitors for N80 steel in hydrochloric acid solution was carried out. The study found that these compounds exhibit excellent corrosion inhibition efficiency, highlighting their potential application in protecting metals from corrosion (Yadav et al., 2016).

Antiproliferative Activity Against Human Cancer Cell Lines

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed good activity, indicating their potential as anticancer agents (Mallesha et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure or ingestion .

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications in medicine or other fields .

properties

IUPAC Name

2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-12-17(13(2)21-20-12)26(24,25)23-9-7-22(8-10-23)11-16-18-14-5-3-4-6-15(14)19-16/h3-6H,7-11H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNIGYKFVVYEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-1H-benzimidazole

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